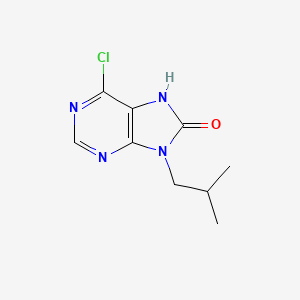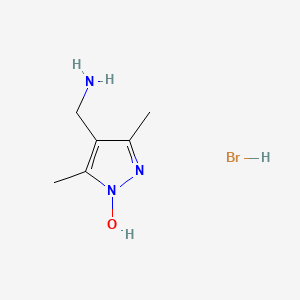![molecular formula C7H6BrN3O B11881059 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is an organic compound belonging to the pyrazolopyridine family This compound is characterized by a bromine atom at the 5th position and a methyl group at the 1st position of the pyrazolo[3,4-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloro-2-pyridinecarboxaldehyde with hydrazine, followed by bromination to introduce the bromine atom at the 5th position . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, or ethanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The bromination step is crucial and requires careful control of temperature and reagent concentrations to avoid side reactions.
化学反応の分析
Types of Reactions
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used as a photosensitive dye in laser printers and photocopiers.
作用機序
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit kinases involved in cell proliferation .
類似化合物との比較
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
特性
分子式 |
C7H6BrN3O |
|---|---|
分子量 |
228.05 g/mol |
IUPAC名 |
5-bromo-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C7H6BrN3O/c1-11-7-4(2-10-11)6(12)5(8)3-9-7/h2-3H,1H3,(H,9,12) |
InChIキー |
UDSNYXFSTLIMBM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(=O)C(=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)








![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)


![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

